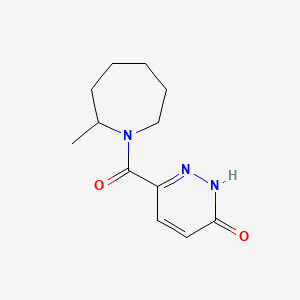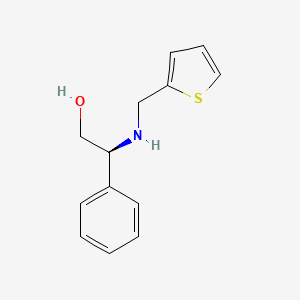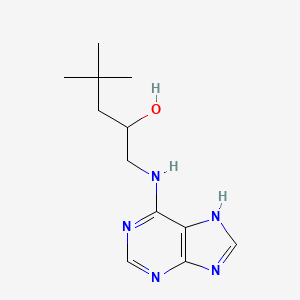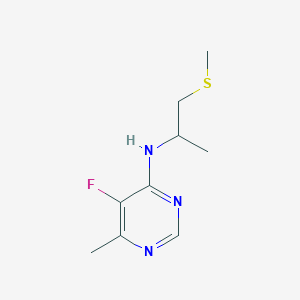![molecular formula C13H9BrN2O B6629038 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPOB is a small molecule inhibitor that selectively targets the TRPC3 ion channel, which plays a critical role in various cellular processes.
作用機序
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a selective inhibitor of TRPC3 channels by binding to a specific site on the channel protein. TRPC3 channels are involved in various cellular processes, including calcium signaling, cell migration, and proliferation. The inhibition of TRPC3 channels by this compound can lead to a decrease in intracellular calcium levels, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can selectively inhibit TRPC3 channels without affecting other ion channels or receptors. This compound has also been shown to have a high degree of selectivity for TRPC3 channels over other TRPC channels. In addition, this compound has been shown to have a long half-life, which makes it an ideal candidate for in vivo studies.
実験室実験の利点と制限
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a high degree of selectivity for TRPC3 channels, which makes it an ideal tool for studying the role of these channels in various cellular processes. However, one of the limitations of this compound is that it is not very potent compared to other TRPC3 inhibitors, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile research. One area of research is to further understand the role of TRPC3 channels in various neurological disorders. Another area of research is to develop more potent TRPC3 inhibitors that can be used in clinical settings. Additionally, this compound can be used as a tool for studying the role of TRPC3 channels in other cellular processes such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that selectively targets TRPC3 channels. This compound has shown promise in various scientific research applications, particularly in the field of neuroscience. The mechanism of action of this compound involves the selective inhibition of TRPC3 channels, which can have downstream effects on various cellular processes. This compound has several advantages for lab experiments, including ease of synthesis and high selectivity for TRPC3 channels. There are several future directions for this compound research, including understanding the role of TRPC3 channels in various disorders and developing more potent TRPC3 inhibitors.
合成法
The synthesis of 4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile involves a series of chemical reactions that require specialized equipment and expertise. The most common method used for synthesizing this compound is through the reaction of 4-cyanobenzaldehyde with 6-bromopyridin-3-ylmethanol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile has been extensively studied for its potential applications in scientific research. One of the major research areas where this compound has shown promise is in the field of neuroscience. Studies have shown that TRPC3 channels play a crucial role in regulating neuronal excitability and synaptic plasticity. This compound has been shown to selectively inhibit TRPC3 channels, which can help in understanding the role of these channels in various neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.
特性
IUPAC Name |
4-[(6-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-6-5-12(8-16-13)17-9-11-3-1-10(7-15)2-4-11/h1-6,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCGQRISXYHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)


![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
